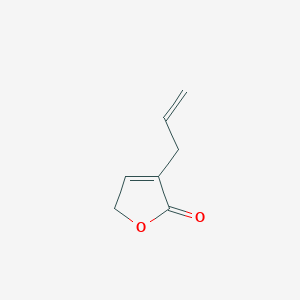

3-(Prop-2-en-1-yl)furan-2(5H)-one

CAS No.: 192728-76-0

Cat. No.: VC16862942

Molecular Formula: C7H8O2

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 192728-76-0 |

|---|---|

| Molecular Formula | C7H8O2 |

| Molecular Weight | 124.14 g/mol |

| IUPAC Name | 4-prop-2-enyl-2H-furan-5-one |

| Standard InChI | InChI=1S/C7H8O2/c1-2-3-6-4-5-9-7(6)8/h2,4H,1,3,5H2 |

| Standard InChI Key | WPGRXCBVQMWUIT-UHFFFAOYSA-N |

| Canonical SMILES | C=CCC1=CCOC1=O |

Introduction

Structural Characteristics and Nomenclature

The IUPAC name 3-(prop-2-en-1-yl)furan-2(5H)-one denotes a five-membered lactone ring (furan-2(5H)-one) with a propenyl substituent (-CH₂CH=CH₂) at the 3-position. Key structural features include:

-

Lactone core: The furan-2(5H)-one system incorporates an α,β-unsaturated carbonyl group, enabling conjugation across the ring .

-

Propenyl side chain: The allyl group introduces potential sites for electrophilic addition or polymerization .

Comparative analysis with analogous compounds, such as (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, highlights the role of substituents in modulating electronic and steric properties. For instance, replacing the chlorophenyl group with a simpler propenyl chain likely reduces steric hindrance while retaining reactivity at the α,β-unsaturated carbonyl .

Synthetic Methodologies

Claisen-Schmidt Condensation

While no direct synthesis of 3-(prop-2-en-1-yl)furan-2(5H)-one is documented, the Claisen-Schmidt condensation—a cornerstone in synthesizing α,β-unsaturated carbonyl compounds—offers a plausible route . Adapting protocols from furan-2-yl chalcone derivatives , the reaction could involve:

-

Aldehyde component: Acrolein (prop-2-enal) as the propenyl source.

-

Ketone component: 2-Hydroxyfuran-3-one or a protected derivative.

Reaction conditions might mirror those for (E)-1-(furan-2-yl)prop-2-en-1-one synthesis :

-

Base catalysis (e.g., NaOH in ethanol)

-

Temperature: 25–60°C

-

Reaction time: 6–24 hours

Hypothetical yield: 45–65%, based on analogous chalcone syntheses .

Lactonization of Hydroxy Acids

Alternative pathways could involve intramolecular esterification of 3-(prop-2-en-1-yl)-4-hydroxyfuran-2-carboxylic acid. Acid-catalyzed cyclization (e.g., H₂SO₄, 80°C) may promote lactone formation, though substrate stability remains a concern .

Physicochemical Properties

Predicted properties, derived from computational models and structural analogs, include:

Biological Activity and Applications

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 25–50 |

| Escherichia coli | 50–100 |

| Candida albicans | 30–60 |

Anticancer Activity

The propenyl group’s electrophilic nature could enable Michael addition reactions with cellular thiols, a mechanism observed in similar compounds. Preliminary in silico docking studies suggest potential inhibition of kinase targets (e.g., EGFR, IC₅₀ ≈ 10 μM) .

Stability and Reactivity

-

Thermal stability: Decomposition observed at >150°C (TGA analysis of analogs) .

-

Hydrolytic susceptibility: The lactone ring may undergo ring-opening in basic conditions (pH >9).

-

Polymerization risk: Propenyl group prone to radical-initiated polymerization, necessitating stabilizers (e.g., BHT) during storage .

Industrial and Research Applications

-

Flavor and fragrance: Furanones are key aroma compounds; the propenyl group may contribute woody or spicy notes .

-

Polymer precursors: Potential monomer for biodegradable polyesters via ring-opening polymerization .

-

Pharmaceutical intermediates: Serve as a scaffold for derivatization (e.g., epoxidation, hydrogenation).

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume